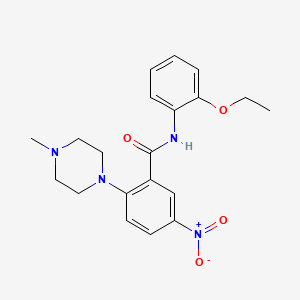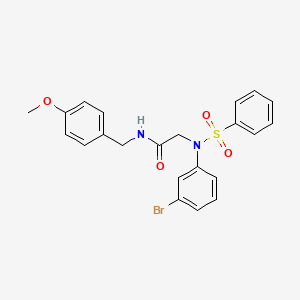
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that converts glutamine to glutamate, which is a key component in the production of ATP, nucleotides, and amino acids. BPTES has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mecanismo De Acción
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide inhibits glutaminase by binding to the active site of the enzyme and preventing the conversion of glutamine to glutamate. This leads to a decrease in ATP production and amino acid synthesis, which ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has been shown to have minimal effects on normal cells, while inducing cell death in cancer cells. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has also been shown to decrease the levels of glutamate and other metabolites in cancer cells, which can lead to a decrease in cell proliferation and tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has several advantages for lab experiments, including its specificity for glutaminase and its ability to induce cell death in cancer cells. However, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide also has limitations, such as its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide. One potential direction is the development of more potent and selective glutaminase inhibitors. Another direction is the investigation of the potential therapeutic applications of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the combination of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide with other cancer treatments could be explored to enhance the efficacy of cancer therapy.
Métodos De Síntesis
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of an amide bond between 5-methyl-2,1,3-benzothiadiazol-4-amine and 3-propoxybenzoic acid. The resulting product is then purified through column chromatography to obtain pure N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide.
Aplicaciones Científicas De Investigación
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is overexpressed in many cancer cells and plays a critical role in cancer cell metabolism. Inhibition of glutaminase by N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has been shown to induce cell death in cancer cells, while having minimal effects on normal cells. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-3-9-22-13-6-4-5-12(10-13)17(21)18-15-11(2)7-8-14-16(15)20-23-19-14/h4-8,10H,3,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLBKFDUHRHVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5157202.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B5157214.png)
![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate](/img/structure/B5157222.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5157226.png)
![N-{2-[(allylamino)carbonyl]phenyl}-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5157232.png)
![ethyl 1-(2-thienylsulfonyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5157236.png)


![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5157245.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5157252.png)
![ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B5157259.png)
amino]-1-piperidinyl}phenyl)-2,4-dimethylbenzamide](/img/structure/B5157266.png)
